N'~1~,2-BIS[(2-FLUOROPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE
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Overview
Description
N’~1~,2-BIS[(2-FLUOROPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE is a complex organic compound characterized by the presence of fluorophenyl groups and hydrazinecarbothiohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,2-BIS[(2-FLUOROPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE typically involves the condensation of 2-fluorobenzaldehyde with hydrazinecarbothiohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’~1~,2-BIS[(2-FLUOROPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
N’~1~,2-BIS[(2-FLUOROPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets and inhibit cancer cell growth.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as thermal stability and conductivity.
Biological Studies: It is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N’~1~,2-BIS[(2-FLUOROPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological pathways. This interaction is facilitated by the presence of reactive functional groups in the compound .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis[(2-fluorophenyl)methylene]-4-piperidinone acetate: A curcumin analog with similar structural features and potential anticancer activity.
N-(1,2-Bis(2-fluorophenyl)-2-(2-fluorobenzylideneamino)ethyl)-2-fluorobenzamide: Another fluorophenyl-containing compound with applications in medicinal chemistry.
Uniqueness
N’~1~,2-BIS[(2-FLUOROPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE is unique due to its specific combination of fluorophenyl groups and hydrazinecarbothiohydrazide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1,3-bis[(E)-(2-fluorophenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4S/c16-13-7-3-1-5-11(13)9-18-20-15(22)21-19-10-12-6-2-4-8-14(12)17/h1-10H,(H2,20,21,22)/b18-9+,19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGRLAPVBQXGH-VNIJRHKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N/N=C/C2=CC=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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